molecular formula C13H7F3N2O B2423213 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 338953-51-8

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B2423213
CAS No.: 338953-51-8
M. Wt: 264.207
InChI Key: HKPBNNDXESQNLY-UHFFFAOYSA-N
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Description

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a chemical compound known for its unique structure and properties It belongs to the class of isoxazolo[4,5-b]pyridines, which are heterocyclic compounds containing both isoxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-4,5-dihydroisoxazole with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the protein’s conformation and activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 3-Methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPBNNDXESQNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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